molecular formula C13H19NO6 B12881187 Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate CAS No. 7399-13-5

Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate

Cat. No.: B12881187
CAS No.: 7399-13-5
M. Wt: 285.29 g/mol
InChI Key: CEXTYTCTBMGGJK-UHFFFAOYSA-N
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Description

Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate is an organic compound with the molecular formula C₁₃H₁₉NO₆. It is a derivative of pyrrolidine, featuring two ester groups and a dioxo functionality. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate typically involves the reaction of diethyl malonate with isopropylamine and an appropriate oxidizing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the formation of the pyrrolidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diethyl 1-isopropyl-4,5-dioxopyrrolidine-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological responses. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

7399-13-5

Molecular Formula

C13H19NO6

Molecular Weight

285.29 g/mol

IUPAC Name

diethyl 4,5-dioxo-1-propan-2-ylpyrrolidine-2,3-dicarboxylate

InChI

InChI=1S/C13H19NO6/c1-5-19-12(17)8-9(13(18)20-6-2)14(7(3)4)11(16)10(8)15/h7-9H,5-6H2,1-4H3

InChI Key

CEXTYTCTBMGGJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N(C(=O)C1=O)C(C)C)C(=O)OCC

Origin of Product

United States

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